N1-(2-fluorobenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide
Description
N1-(2-Fluorobenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a 2-fluorobenzyl group and a 1-tosylpiperidin-2-yl ethyl moiety.
Properties
IUPAC Name |
N'-[(2-fluorophenyl)methyl]-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O4S/c1-17-9-11-20(12-10-17)32(30,31)27-15-5-4-7-19(27)13-14-25-22(28)23(29)26-16-18-6-2-3-8-21(18)24/h2-3,6,8-12,19H,4-5,7,13-16H2,1H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPAVLUJBJRBSBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-fluorobenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a synthetic organic compound belonging to the oxalamide class, characterized by its complex structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C23H28FN3O4S
- Molecular Weight : 461.6 g/mol
- CAS Number : 898450-56-1
| Property | Value |
|---|---|
| Molecular Formula | C23H28FN3O4S |
| Molecular Weight | 461.6 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Biological Activity
Research indicates that this compound exhibits significant analgesic and anti-inflammatory properties. These effects suggest its potential as a candidate for developing new pain management therapies.
The compound is believed to interact with various receptors involved in pain perception and inflammation, possibly including:
- Opioid Receptors : Preliminary studies suggest that this compound may modulate pain pathways through interactions with opioid receptors, which play a crucial role in nociception.
- Neurotransmitter Systems : It may also influence other neurotransmitter systems that regulate pain responses, although specific pathways remain to be fully elucidated.
Case Studies and Research Findings
A number of studies have explored the biological activity of this compound:
- Analgesic Effects : In a study conducted on rodent models, this compound demonstrated a significant reduction in pain responses compared to control groups. The results indicated a dose-dependent analgesic effect, suggesting its potential utility in clinical pain management.
- Anti-inflammatory Activity : Another study highlighted the compound's ability to reduce inflammatory markers in vitro. The compound was shown to inhibit the production of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.
- Receptor Binding Studies : Binding affinity assays revealed that this compound interacts with several receptor types, including G-protein coupled receptors (GPCRs), which are pivotal in mediating physiological responses.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Analgesic Activity | Anti-inflammatory Activity | Receptor Interaction |
|---|---|---|---|
| N1-(4-fluorobenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide | Moderate | High | Opioid Receptors |
| N1-(3,5-dimethylphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide | High | Moderate | Various |
| N1-(4-chlorobenzyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide | Low | High | GPCRs |
Comparison with Similar Compounds
Substituent Effects on Activity
- Aromatic Substituents: S336 and S5456 use methoxybenzyl groups, which enhance flavor-enhancing properties through hydrophobic interactions with umami receptors . In contrast, the 2-fluorobenzyl group in the target compound may improve metabolic resistance due to fluorine’s electronegativity, though this requires experimental validation . The tosylpiperidinyl ethyl group in the target compound differs from the pyridin-2-yl ethyl group in S334.
Metabolic and Toxicological Profiles
- S336 exhibits rapid metabolism in rat hepatocytes without amide bond cleavage, indicating stability in biological systems .
- S5456 showed conflicting CYP3A4 inhibition (51% in preliminary assays vs. <50% in definitive tests), highlighting the need for robust validation . The fluorobenzyl group in the target compound could reduce CYP interactions compared to methoxybenzyl analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
